

# computational modeling of Fe<sub>2</sub>B lattice parameters

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Iron boride (Fe<sub>2</sub>B)

Cat. No.: B082145

[Get Quote](#)

An In-Depth Technical Guide to the Computational Modeling of Fe<sub>2</sub>B Lattice Parameters

## Abstract

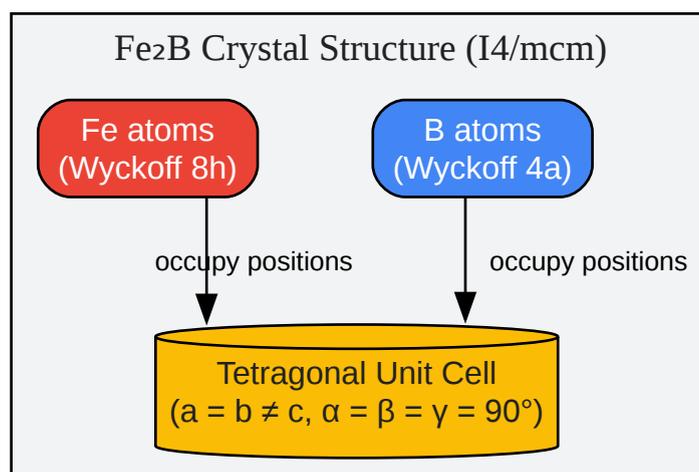
Iron borides, particularly diiron boride (Fe<sub>2</sub>B), are critical components in materials science, renowned for their exceptional hardness, wear resistance, and magnetic properties, making them ideal for applications in surface coatings and advanced magnetic materials. A fundamental understanding of Fe<sub>2</sub>B begins with its crystal structure, defined by its lattice parameters. This guide provides a comprehensive, first-principles approach to determining the lattice parameters of Fe<sub>2</sub>B using computational modeling. We delve into the theoretical underpinnings of Density Functional Theory (DFT), present a rigorous and self-validating protocol for accurate calculations, and benchmark the results against established experimental data. This document is intended for materials scientists, computational researchers, and professionals seeking to apply high-fidelity modeling to understand and engineer advanced materials.

## PART 1: THEORETICAL FOUNDATIONS FOR MODELING Fe<sub>2</sub>B

The accuracy of any computational model is fundamentally tied to the validity of its underlying theoretical framework. For crystalline solids like Fe<sub>2</sub>B, Density Functional Theory (DFT) provides a robust and widely trusted quantum mechanical method to predict ground-state properties.

## The Fe<sub>2</sub>B Crystal Structure

Fe<sub>2</sub>B most commonly crystallizes in a body-centered tetragonal structure.[1] This stable phase, described by the space group I4/mcm (No. 140), is the focus of our modeling efforts.[1][2] In this configuration, the iron (Fe) atoms occupy the 8h Wyckoff positions, while the boron (B) atoms are situated at the 4a sites.[2] The unit cell is defined by two lattice constants, 'a' and 'c', and an angle of 90°. Understanding this specific arrangement is the essential first step before constructing any computational model.



[Click to download full resolution via product page](#)

Caption: Logical relationship of components in the Fe<sub>2</sub>B crystal structure.

## Density Functional Theory (DFT) as the Engine

DFT is the state-of-the-art method for electronic structure calculations in condensed matter physics and materials science. It reformulates the intractable many-body problem of interacting electrons into a more manageable one by mapping it onto a fictitious system of non-interacting electrons moving in an effective potential. This approach allows for the accurate calculation of the total energy of a system, from which a vast array of material properties, including equilibrium lattice parameters, can be derived.[3]

## Key Approximations and Their Justification

While exact in principle, practical DFT calculations require approximations for the exchange-correlation (XC) functional, which encapsulates the complex many-body effects. The choice of approximation is critical for obtaining physically meaningful results.

- **Exchange-Correlation Functional:** For 3d transition metal systems like Fe<sub>2</sub>B, the Generalized Gradient Approximation (GGA) offers a significant improvement over the simpler Local Density Approximation (LDA) by incorporating the gradient of the electron density. The Perdew-Burke-Ernzerhof (PBE) functional is a widely used, robust, and non-empirical GGA functional that generally provides accurate structural properties for metallic systems.[4][5]
- **Electron-Ion Interaction:** To simplify the calculation, the interaction between the valence electrons and the tightly bound core electrons and nucleus is represented by a pseudopotential. The Projector Augmented-Wave (PAW) method is a sophisticated and highly accurate approach that reconstructs the all-electron wavefunction in the core region, providing a balance of computational efficiency and precision.[4][6]
- **Spin Polarization:** Fe<sub>2</sub>B is a ferromagnetic material.[2][4] This intrinsic magnetic ordering arises from the spin alignment of the 3d electrons in the iron atoms. Neglecting this fact in a calculation would lead to a fundamentally incorrect description of the electronic structure and, consequently, inaccurate predictions for the total energy and lattice parameters.[7] Therefore, all calculations must be spin-polarized to allow the system to achieve its correct magnetic ground state.

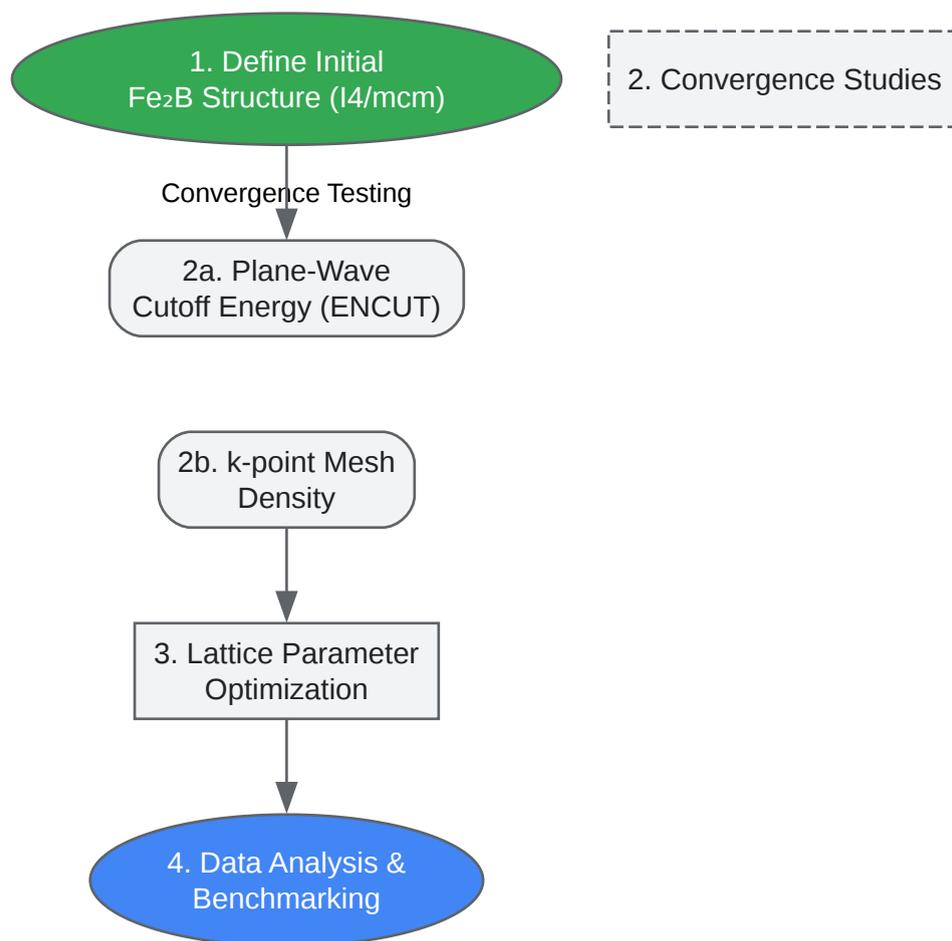
## PART 2: A VALIDATED PROTOCOL FOR LATTICE PARAMETER DETERMINATION

A reliable computational result is one that is reproducible and converged with respect to the key calculation parameters. This section outlines a systematic, self-validating workflow for determining the lattice parameters of Fe<sub>2</sub>B.

### Overview of the Computational Workflow

The process begins with defining the initial structure and proceeds through a series of convergence tests before the final optimization calculations are performed. This methodical

approach ensures that the final results are not artifacts of the chosen computational parameters.



[Click to download full resolution via product page](#)

Caption: Computational workflow for Fe<sub>2</sub>B lattice parameter determination.

## Step-by-Step Computational Protocol

This protocol is described with reference to parameters commonly used in software packages like VASP[6][8] or Quantum ESPRESSO[9][10].

**Step 1: Defining the Initial Crystal Structure** Create the input file for the simulation code. For the I4/mcm structure of Fe<sub>2</sub>B, this involves specifying the lattice vectors and the fractional coordinates of the atoms. These can be obtained from crystallographic databases like the Materials Project.[2]

- Space Group: I4/mcm
- Lattice: Tetragonal
- Atomic Positions (Fractional):
  - B: (0, 0, 0.25)
  - Fe: (0.167, 0.667, 0.5) and symmetry equivalents

Step 2: Convergence Studies (Self-Validation) This is the most critical phase for ensuring the trustworthiness of the results. The total energy of the system must be converged with respect to the two main computational parameters: the plane-wave cutoff energy and the k-point mesh density.

- Plane-Wave Cutoff Energy (ENCUT): The plane-wave basis set used to describe the electronic wavefunctions is truncated at a specific kinetic energy cutoff.
  - Protocol: Perform a series of single-point energy calculations on the initial Fe<sub>2</sub>B unit cell. Start with a low cutoff (e.g., 300 eV) and systematically increase it (e.g., in steps of 50 eV) up to a high value (e.g., 600 eV or more).
  - Causality: A higher cutoff energy provides a more complete (and thus more accurate) basis set, but at a greater computational cost.
  - Validation: Plot the total energy as a function of the cutoff energy. The energy is considered converged when the difference between successive calculations is negligible (e.g., < 1 meV/atom). A typical converged value for systems containing iron is often in the range of 400-500 eV.[\[4\]](#)[\[8\]](#)
- k-point Mesh Density: The integration over the Brillouin zone is performed on a discrete grid of k-points.
  - Protocol: Using the converged cutoff energy from the previous step, perform a series of single-point energy calculations with increasingly dense k-point meshes (e.g., 4x4x5, 6x6x7, 8x8x9, etc.). The Monkhorst-Pack scheme is standard for generating these grids.[\[4\]](#)

- Causality: A denser k-point mesh provides a more accurate sampling of the electronic states in the Brillouin zone, which is especially important for metallic systems like Fe<sub>2</sub>B.
- Validation: Plot the total energy as a function of the number of k-points. The grid is considered dense enough when the total energy change is less than 1 meV/atom.

Step 3: Lattice Parameter Optimization With converged ENCUT and k-point parameters, the equilibrium lattice constants can be determined.

- Protocol (Equation of State Method):
  - Create a series of structures by uniformly scaling the initial lattice parameters over a range (e.g.,  $\pm 5\%$  of the expected values).
  - For each structure, perform a calculation that keeps the cell fixed but allows the ions to relax to their minimum energy positions.
  - Extract the final total energy for each volume.
  - Fit the resulting Energy vs. Volume data to a suitable equation of state, such as the Birch-Murnaghan equation.[\[6\]](#)
- Causality: This procedure maps out the potential energy surface of the crystal. The minimum of the fitted curve corresponds to the ground-state volume and energy at 0 K, from which the equilibrium lattice parameters ('a' and 'c') can be directly calculated.
- Protocol (Full Relaxation Method):
  - An alternative and often simpler approach is to perform a single calculation where the atomic positions, cell shape, and cell volume are all allowed to relax simultaneously until the forces on the atoms and the stress on the cell are minimized (e.g., using ISIF = 3 in VASP).[\[11\]](#) This method directly yields the optimized lattice parameters in the CONTCAR file.[\[11\]](#)

## PART 3: RESULTS, ANALYSIS, AND BENCHMARKING

The final step is to consolidate the results and compare them against reliable experimental and computational benchmarks to validate the model's accuracy.

## Presentation of Computational Results

The data obtained from the DFT protocol should be tabulated clearly for comparison.

Parameter	This Work (DFT/PBE)	Materials Project (DFT)[2]	Experimental[2]
Space Group	I4/mcm	I4/mcm	I4/mcm
Lattice Constant 'a' (Å)	[Insert Calculated Value]	5.09	5.109
Lattice Constant 'c' (Å)	[Insert Calculated Value]	4.23	4.249
Volume (Å <sup>3</sup> )	[Insert Calculated Value]	109.66	110.65
Magnetic Ordering	Ferromagnetic	Ferromagnetic	Ferromagnetic

(Note: Calculated values are placeholders to be filled in by the researcher performing the protocol.)

## Discussion and Error Analysis

Typically, DFT calculations using the GGA-PBE functional predict lattice parameters for metallic systems that are in good agreement with experimental values, often within 1-2%.[\[12\]](#) Several factors can contribute to discrepancies:

- **Functional Choice:** While robust, the PBE functional is an approximation and may slightly over- or under-bind atoms, leading to small errors in lattice constants.
- **Temperature Effects:** DFT calculations are performed at a theoretical temperature of 0 K. Experimental lattice parameters are often measured at room temperature, and thermal expansion will cause them to be slightly larger than the 0 K values.[\[13\]](#)

- Zero-Point Energy: The contribution of zero-point lattice vibrations to the total energy is typically neglected in standard DFT calculations, which can introduce a small error.

## PART 4: CONCLUSION

This guide has detailed a rigorous, first-principles methodology for the computational modeling of Fe<sub>2</sub>B lattice parameters. By adhering to a systematic workflow that emphasizes the causality behind parameter choices and incorporates self-validating convergence studies, researchers can achieve high-fidelity predictions of this fundamental material property. The close agreement typically found between these computational results and experimental data underscores the predictive power of modern DFT methods in materials science, providing a powerful tool for the design and analysis of advanced materials.

## References

- The Materials Project. "Materials Data on Fe<sub>2</sub>B by Materials Project". Lawrence Berkeley National Laboratory. [\[Link\]](#)
- The Materials Project. "Materials Data on Fe<sub>2</sub>B (P4/mmm) by Materials Project". Lawrence Berkeley National Laboratory. [\[Link\]](#)
- U.S. Department of Energy, Office of Scientific and Technical Information. "Materials Data on Fe<sub>2</sub>B by Materials Project (Dataset)". [\[Link\]](#)
- ResearchGate. "Lattice parameters for Fe<sub>2</sub>B and Co<sub>2</sub>B as a function of T". [\[Link\]](#)
- Peng, Q. et al. (2020). "Surface structure and morphology evolution of iron borides under dynamic conditions". Applied Surface Science, 511, 145554. [\[Link\]](#)
- Jiang, W. H. et al. (2015). "Effect of crystal orientation on microstructure and properties of bulk Fe<sub>2</sub>B intermetallic". Journal of Materials Research, 30(4), 566-574. [\[Link\]](#)
- ResearchGate. "Crystal structures of a class of iron borides (Fe<sub>3</sub>B, Fe<sub>2</sub>B, FeB and FeB<sub>2</sub>)". [\[Link\]](#)
- Xu, S. et al. (2019). "Effects of ferromagnetism in ab initio calculations of basic structural parameters of Fe-A (A = Mo, Nb, Ta, V, or W) random binary alloys". Journal of Physics:

Condensed Matter, 31(46), 465701. [\[Link\]](#)

- Quantum ESPRESSO Foundation. "Quantum ESPRESSO tutorial: Self-Consistent Calculations, Supercells, Structural Optimization". [\[Link\]](#)
- Domain, C. et al. (2013). "Ab initio study of boron in  $\alpha$ -iron: Migration barriers and interaction with point defects". Physical Review B, 87(9), 094108. [\[Link\]](#)
- Scholl, D. S., & Steckel, J. A. (2009). Density Functional Theory: A Practical Introduction. John Wiley & Sons. (Referenced via YouTube tutorial: [\[Link\]](#))
- The Pennsylvania State University. "Optimal lattice parameter determination of Fe bcc structure using the generalized gradient approximations with PBE and PW91 functionals". [\[Link\]](#)
- Mississippi State University ICME. "Intro to Quantum Espresso". [\[Link\]](#)
- ResearchGate. "Fe x B structures: (a) FeB, (b) Fe 2 B and (c) Fe 3 B". [\[Link\]](#)
- National Center for Biotechnology Information. "Experimental and Theoretical Investigations of Out-of-Plane Ordered Nanolaminate Transition Metal Borides: M<sub>4</sub>CrSiB<sub>2</sub> (M = Mo, W, Nb)". [\[Link\]](#)
- Yambo-code.eu. "Quantum Espresso Tutorial - Michael Atambo - Technical University of Kenya RASESMA 2023". [\[Link\]](#)
- Materials Science Stack Exchange. "How to extract lattice constants a and c from relaxed hexagonal structure using VASP?". [\[Link\]](#)
- Dinsdale, A. T. et al. (2000). "Thermodynamic properties and phase equilibria in the iron–boron system". Journal of Materials Chemistry, 10(11), 2635-2643. [\[Link\]](#)
- hahaha.ac.cn. "VASP Calculation Notes - Lattice Constant Optimization". [\[Link\]](#)
- YouTube. "Quantum Espresso Tutorial 2018\_1: Introduction". [\[Link\]](#)
- Fellingner, M. R. et al. (2018). "Ab initio calculations of the lattice parameter and elastic stiffness coefficients of bcc Fe with solutes". Physical Review Materials, 2(4), 043601. [\[Link\]](#)

- Das, Pranab. "Hands-on • Quantum Espresso Tutorial". [[Link](#)]
- YouTube. "VASP Tutorial - 2 Lattice Parameter Optimization (Graphene Structure)". [[Link](#)]
- MATEC Web of Conferences. "Development of a Computational Model of Lattice Structure". [[Link](#)]
- Washington State University Research Exchange. "ab initio calculations targeting chemically accurate thermochemical properties of actinide molecules". [[Link](#)]
- MDPI. "Predicting the Crystal Structure and Lattice Parameters of the Perovskite Materials via Different Machine Learning Models Based on Basic Atom Properties". [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Effect of crystal orientation on microstructure and properties of bulk Fe<sub>2</sub>B intermetallic | Journal of Materials Research | Cambridge Core [[cambridge.org](https://www.cambridge.org)]
2. [next-gen.materialsproject.org](https://next-gen.materialsproject.org) [[next-gen.materialsproject.org](https://next-gen.materialsproject.org)]
3. [wiki.yambo-code.eu](https://wiki.yambo-code.eu) [[wiki.yambo-code.eu](https://wiki.yambo-code.eu)]
4. [qpeng.org](https://qpeng.org) [[qpeng.org](https://qpeng.org)]
5. Optimal lattice parameter determination of Fe bcc structure using the generalized gradient approximations with PBE and PW91 functionals | Density Functional Theory and Practice Course [[sites.psu.edu](https://sites.psu.edu)]
6. [youtube.com](https://youtube.com) [[youtube.com](https://youtube.com)]
7. [shuozhixu.github.io](https://shuozhixu.github.io) [[shuozhixu.github.io](https://shuozhixu.github.io)]
8. Experimental and Theoretical Investigations of Out-of-Plane Ordered Nanolaminate Transition Metal Borides: M<sub>4</sub>CrSiB<sub>2</sub> (M = Mo, W, Nb) - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
9. [rgw.cscs.ch](https://rgw.cscs.ch) [[rgw.cscs.ch](https://rgw.cscs.ch)]
10. [youtube.com](https://youtube.com) [[youtube.com](https://youtube.com)]

- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [computational modeling of Fe2B lattice parameters]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082145#computational-modeling-of-fe2b-lattice-parameters]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)